

Yadanzioside G: A Technical Guide to its Natural Source and Biosynthesis

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Compound of Interest

Compound Name: Yadanzioside G

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This technical guide provides a comprehensive overview of **Yadanzioside G**, a complex quassinoid glycoside with recognized antileukemic properties. The document details its primary natural sources and delves into the current understanding of its biosynthetic pathway. It is designed to serve as a foundational resource, incorporating quantitative data on related compounds, detailed experimental protocols for isolation and biosynthetic analysis, and visual diagrams to elucidate key processes.

Natural Source

Yadanzioside G is a naturally occurring secondary metabolite belonging to the quassinoid class of degraded triterpenoids.^[1] It is primarily isolated from the seeds and fruits of the plant *Brucea javanica* (L.) Merr., a member of the Simaroubaceae family.^{[2][3][4][5][6]} This plant is a well-known herb in traditional Chinese medicine, referred to as "Ya-Dan-Zi".^[3] **Yadanzioside G** has also been reported as a constituent of *Brucea antidysenterica*.^[7]

Biosynthesis Pathway

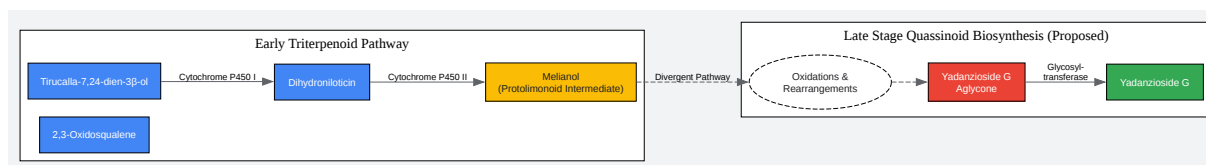
Yadanzioside G, like other quassinoids, is a highly modified tetracyclic triterpenoid.^{[1][8][9]} The complete biosynthetic pathway to **Yadanzioside G** has not been fully elucidated; however, significant progress has been made in understanding the initial, conserved steps. The biosynthesis of the quassinoid core is understood to share its early stages with that of limonoids, another class of triterpenoids found in sister plant families.^{[8][10]}

The pathway commences with the ubiquitous triterpenoid precursor, 2,3-oxidosqualene.[10] The first three committed steps in quassinoid biosynthesis are catalyzed by an oxidosqualene cyclase (OSC) and two subsequent cytochrome P450 monooxygenases (CYP450s), leading to the formation of the key protolimonoid intermediate, melianol.[8][10]

The established early pathway is as follows:

- Cyclization: 2,3-Oxidosqualene is cyclized by a tirucalla-7,24-dien-3 β -ol synthase (an OSC) to form tirucalla-7,24-dien-3 β -ol.[10]
- Oxidation I: The first cytochrome P450 enzyme hydroxylates tirucalla-7,24-dien-3 β -ol to produce dihydroniloticin.[10]
- Oxidation II: A second distinct cytochrome P450 enzyme further oxidizes dihydroniloticin to yield the protolimonoid melianol.[10]

From the key branch-point intermediate melianol, the pathway diverges through a series of yet-to-be-characterized oxidative and rearrangement reactions to form the specific picrasane skeleton of the **Yadanzioside G** aglycone.[9] The final step in the formation of **Yadanzioside G** is a glycosylation event, where a β -D-glucopyranosyl moiety is attached to the quassinoid aglycone.[7]



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Early biosynthetic pathway of quassinoids leading to **Yadanzioside G**.

Quantitative Data

While **Yadanzioside G** has been identified as a constituent in *Brucea javanica* through HPLC-MS analysis, specific quantitative data on its concentration or yield from the plant material is not readily available in the reviewed literature.[9] However, quantitative analyses of other major quassinoids in *B. javanica* provide a valuable context for the expected abundance.

Compound	Plant Material	Method	Concentration / Content	Reference
Bruceoside B	<i>Brucea javanica</i> seeds	HPLC	0.05% - 0.12%	[9]
Bruceoside A	<i>Brucea javanica</i> seeds	HPLC	0.19% - 0.38%	[9]
Brusatol	<i>Brucea javanica</i> seeds	HPLC	0.07% - 0.18%	[9]
Brusatol	<i>Brucea javanica</i> fruits	-	~0.3%	[11]

Experimental Protocols

This section provides detailed methodologies for the isolation of **Yadanzioside G** from its natural source and for the characterization of the enzymes involved in its early biosynthetic pathway.

Isolation of Yadanzioside G from *Brucea javanica* (Representative Protocol)

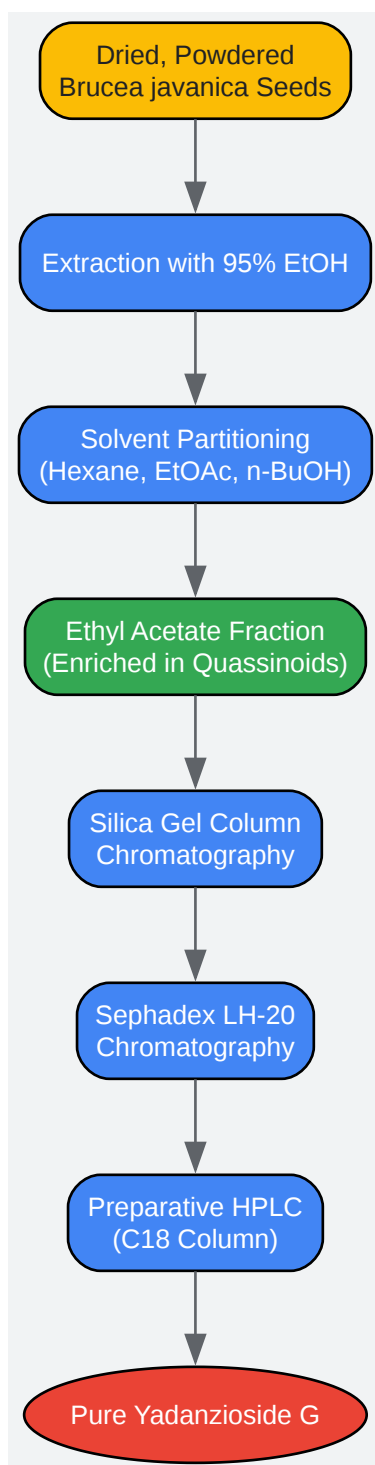
This protocol is a representative procedure based on established methods for quassinoid isolation, with specific reference to the original work on **Yadanzioside G** by Sakaki, Yoshimura, et al. (1984).

1. Extraction: a. Obtain dried, powdered seeds of *Brucea javanica*. b. Macerate the seed powder (e.g., 1 kg) with 95% ethanol (EtOH) at room temperature for 72 hours. Repeat the extraction process three times. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

2. Solvent Partitioning: a. Suspend the crude extract in distilled water (e.g., 1 L). b. Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity. c. First, extract with n-hexane (3 x 1 L) to remove nonpolar lipids and sterols. Discard the hexane phase. d. Next, extract the remaining aqueous phase with ethyl acetate (EtOAc) (3 x 1 L). The majority of quassinoids, including **Yadanzioside G**, will partition into this fraction. e. Finally, extract the aqueous phase with n-butanol (n-BuOH) (3 x 1 L) to isolate highly polar compounds. f. Concentrate the EtOAc fraction to dryness in vacuo. This fraction will be used for chromatographic separation.

3. Chromatographic Separation: a. Silica Gel Column Chromatography (Step 1): i. Subject the dried EtOAc fraction to column chromatography on a silica gel (e.g., 70-230 mesh) column. ii. Elute the column with a gradient of chloroform (CHCl_3) and methanol (MeOH), starting from 100% CHCl_3 and gradually increasing the polarity to 100% MeOH. iii. Collect fractions (e.g., 250 mL each) and monitor by thin-layer chromatography (TLC), visualizing spots by spraying with a solution of 10% H_2SO_4 in ethanol followed by heating. iv. Combine fractions containing compounds with similar R_f values. Fractions containing **Yadanzioside G** are typically eluted with mid-polarity solvent mixtures. b. Sephadex LH-20 Column Chromatography (Step 2): i. Further purify the fractions containing the target compound on a Sephadex LH-20 column using methanol as the mobile phase to remove phenolic compounds and smaller molecules. c. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Step 3): i. Perform final purification of the enriched fraction by preparative HPLC on a C18 reversed-phase column. ii. Use a gradient of acetonitrile (ACN) and water as the mobile phase. iii. Monitor the elution at a suitable wavelength (e.g., 220 nm or 270 nm) and collect the peak corresponding to **Yadanzioside G**. iv. Lyophilize the collected fraction to yield pure **Yadanzioside G**.

4. Structure Confirmation: a. Confirm the identity and purity of the isolated compound using spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and High-Resolution Mass Spectrometry (HR-MS), and compare the data with published literature values.



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General experimental workflow for the isolation of **Yadanzioside G**.

Heterologous Expression and Analysis of Early Quassinoid Biosynthesis Enzymes

This protocol is adapted from Chuang et al. (2022) for the functional characterization of the OSC and CYP450 enzymes involved in melianol biosynthesis.^[1]

1. Gene Cloning and Vector Construction: a. Identify candidate genes for OSC and CYP450s from a relevant plant transcriptome (e.g., from *Ailanthus altissima* or *Brucea javanica*). b. Clone the full-length coding sequences of the candidate genes into a plant expression vector suitable for transient expression (e.g., pEAQ-HT). c. Verify the sequence of all constructs by Sanger sequencing.
2. Transient Expression in *Nicotiana benthamiana*: a. Transform the expression plasmids into *Agrobacterium tumefaciens* (e.g., strain GV3101) by electroporation. b. Grow liquid cultures of the transformed *Agrobacterium*. c. Infiltrate the leaves of 4- to 6-week-old *N. benthamiana* plants with a suspension of *Agrobacterium* carrying the desired constructs. i. For the OSC assay, infiltrate with the OSC construct alone. ii. For the CYP450 assays, co-infiltrate the OSC construct with one or both CYP450 constructs. d. Grow the infiltrated plants for 5-7 days under controlled greenhouse conditions.
3. Metabolite Extraction and Analysis: a. Harvest leaf disks from the infiltrated areas of the *N. benthamiana* leaves. b. Lyophilize the leaf disks overnight and grind to a fine powder using a ball mill. c. For OSC Product Analysis (Tirucalladienol): i. Saponify triterpene esters by treating the ground leaf powder with 10% (w/v) KOH in 90% ethanol at 70°C for 1 hour. ii. Extract the saponified mixture with n-hexane. iii. Analyze the n-hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the retention time and mass spectrum to an authentic standard of tirucalla-7,24-dien-3 β -ol. d. For CYP450 Product Analysis (Dihydroniloticin and Melianol): i. Extract the ground leaf powder with 80% methanol containing an appropriate internal standard. ii. Centrifuge to pellet cell debris and filter the supernatant. iii. Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Use a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid). iv. Monitor for the expected mass-to-charge ratios ([M+H]⁺) of the predicted products and compare with standards or fragmentation patterns from related literature.

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